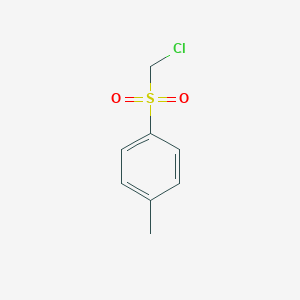

1-((Chloromethyl)sulfonyl)-4-methylbenzene

Übersicht

Beschreibung

1-((Chloromethyl)sulfonyl)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a sulfonyl group at the para position relative to a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-((Chloromethyl)sulfonyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-methylbenzenesulfonyl chloride. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 25°C, to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and temperature control. The use of phase-transfer catalysts can enhance the reaction rate and yield, making the process more economically viable.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CHCl) is highly susceptible to nucleophilic attack, enabling diverse functionalizations:

-

Reaction with Sodium Sulfinates :

In the presence of tetrabutylammonium iodide (TBAI) and hydrochloric acid, 1-((chloromethyl)sulfonyl)-4-methylbenzene reacts with sodium sulfinates (RSONa) to form 3,3-disubstituted isoindolin-1-ones via a cascade mechanism .

Example :Substrate (R) Solvent Catalyst Temp (°C) Yield (%) 4-MeCH Toluene TBAI 80 78 Ph THF TBAI 60 85 -

Reaction with Amines :

The chloromethyl group undergoes substitution with primary or secondary amines to yield sulfonamide derivatives . For example, reaction with morpholine produces 4-methyl-N-(morpholinomethyl)benzenesulfonamide .

Sulfonyl Group Participation in Elimination Reactions

The sulfonyl moiety (-SO-) facilitates elimination reactions under basic conditions:

- Formation of Alkenes :

Treatment with strong bases (e.g., KCO) induces β-elimination, generating vinyl sulfones or styrenes .

Multicomponent Reactions

This compound participates in one-pot syntheses of complex heterocycles:

-

Synthesis of Isoindolin-1-ones :

Reacting with ortho-carbonyl benzonitriles under basic conditions (e.g., KPO) yields 3-arylisoindolin-1-ones through a Michael addition-cyclization pathway .

Mechanism :- Nucleophilic attack by the sulfonylmethyl group on the nitrile.

- Cyclization to form the isoindolinone core.

Substrate Base Solvent Yield (%) 2-Cyanobenzaldehyde KPO DMF 82 2-Acetylbenzonitrile DBU THF 76

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-((Chloromethyl)sulfonyl)-4-methylbenzene has the following chemical characteristics:

- Molecular Formula : CHClOS

- Molecular Weight : Approximately 204.67 g/mol

- Functional Groups : Contains chloromethyl and sulfonyl groups, which contribute to its reactivity and versatility in synthesis.

Applications in Organic Synthesis

1. Key Intermediate in Synthesis

this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive chloromethyl and sulfonyl groups allow it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecular frameworks. This property makes it valuable in the development of pharmaceuticals and agrochemicals .

2. Catalytic Reactions

The compound has been utilized in palladium-catalyzed Suzuki–Miyaura reactions, showcasing its potential in forming carbon-carbon bonds. This application is particularly relevant in creating biaryl compounds that are essential in drug discovery .

Medicinal Chemistry Applications

1. Drug Design and Development

Research indicates that this compound can act as a substrate or inhibitor for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction highlights its potential role in drug design strategies aimed at optimizing pharmacokinetics and reducing adverse effects .

2. Anticancer Activity

Recent studies have explored the compound's efficacy against various cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly breast cancer cell lines (MDA-MB-231) . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl group enhance anticancer properties.

Table 1: Comparison of Reactivity with Nucleophiles

| Nucleophile | Reaction Type | Product Formation |

|---|---|---|

| Ammonia | Nucleophilic substitution | Sulfonamide derivatives |

| Alcohols | Nucleophilic substitution | Alkoxy derivatives |

| Amines | Nucleophilic substitution | Amino derivatives |

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | MDA-MB-231 | 10.93 | Induces apoptosis via annexin V-FITC |

| Compound 4g | MDA-MB-231 | 12.45 | Inhibits proliferation |

| Compound 4h | MDA-MB-231 | 15.67 | Disrupts cell cycle |

Case Studies

Case Study 1: Synthesis of Aryl Thiazolone-Benzenesulfonamides

A study demonstrated the synthesis of aryl thiazolone-benzenesulfonamides utilizing this compound as a precursor. These compounds exhibited strong inhibition against carbonic anhydrase IX, a target for cancer therapy, with IC50 values ranging from 10.93 to 25.06 nM . The research highlighted the importance of structural modifications for enhancing selectivity and potency.

Case Study 2: Phenotypic Screening for Brain Tumors

In another study, phenotypic screening using libraries enriched with compounds like this compound showed promising results against glioblastoma multiforme (GBM). Compounds derived from this structure inhibited tube formation in endothelial cells, suggesting potential antiangiogenic properties . The selective inhibition without affecting normal cell viability indicates a therapeutic window for further development.

Wirkmechanismus

The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The sulfonyl group, being electron-withdrawing, enhances the electrophilicity of the chloromethyl group, making it more reactive. This reactivity is exploited in various synthetic transformations and applications.

Vergleich Mit ähnlichen Verbindungen

1-((Chloromethyl)sulfonyl)benzene: Lacks the methyl group, leading to different reactivity and applications.

4-Methylbenzenesulfonyl chloride: Lacks the chloromethyl group, used primarily as a sulfonylating agent.

1-((Bromomethyl)sulfonyl)-4-methylbenzene: Similar structure but with a bromomethyl group, exhibiting different reactivity due to the nature of the halogen.

Uniqueness: 1-((Chloromethyl)sulfonyl)-4-methylbenzene is unique due to the presence of both the chloromethyl and sulfonyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.

Biologische Aktivität

1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as 4-methylbenzyl chlorosulfide (TSMB), is an organic compound characterized by its chloromethyl and sulfonyl functional groups attached to a methyl-substituted benzene ring. Its molecular formula is C₇H₇ClO₂S, with a molecular weight of approximately 204.67 g/mol. This compound has garnered interest in various fields due to its reactivity and potential biological activities.

The compound can be synthesized through several methods, including nucleophilic substitution reactions involving chloromethyl and sulfonyl groups. The presence of these functional groups allows TSMB to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential applications:

- Reactivity with Biological Targets : TSMB has been shown to interact with various nucleophiles and electrophiles, forming stable adducts that could be utilized for constructing complex molecular frameworks. This reactivity may extend to interactions with biological macromolecules, such as proteins and enzymes.

- Cytochrome P450 Interactions : Preliminary studies indicate that TSMB may act as a substrate or inhibitor for cytochrome P450 enzymes, which are critical in drug metabolism and synthesis. This interaction could inform drug design strategies and highlight TSMB's potential as a lead compound in pharmacological research.

Anticancer Activity

While direct studies on TSMB are scarce, related compounds have demonstrated significant biological effects:

- Sulfonamide Derivatives : Research on sulfonamide derivatives similar to TSMB has shown promising anti-proliferative activity against various cancer cell lines. For instance, compounds designed with sulfonamide functionalities exhibited selective inhibition against triple-negative breast cancer cells (MDA-MB-231) with IC₅₀ values ranging from 1.52 to 6.31 μM . These findings suggest that TSMB may possess similar anticancer properties due to its structural features.

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Some sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. Compounds similar to TSMB showed IC₅₀ values between 10.93 nM and 25.06 nM against CA IX, indicating strong selectivity over CA II . This suggests that TSMB could be explored for its potential as an enzyme inhibitor in therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals its distinctive features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Methyl-4-(methylsulfonyl)benzene | Methylsulfonyl derivative | Contains a methylsulfonyl group; less reactive than chlorosulfides. |

| 3-(Phenylsulfonyl)acrylonitrile | Sulfonamide derivative | Exhibits different reactivity due to the acrylonitrile moiety. |

| 4-(Chloromethyl)toluene | Chloromethyl derivative | Similar reactivity but lacks the sulfonyl group; more straightforward substitution reactions. |

| 3-(Methylsulfonyl)benzenesulfonyl Chloride | Sulfonic acid derivative | Contains multiple sulfonic acid groups; higher acidity and reactivity. |

| 4,4'-Sulfonylbis(chlorobenzene) | Bis-sulfonamide | More complex structure; used in specialized chemical applications. |

The combination of both chloromethyl and sulfonyl functionalities in TSMB enhances its versatility for synthesis and modification compared to its analogs.

Eigenschaften

IUPAC Name |

1-(chloromethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPJNJKCPJDTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340243 | |

| Record name | p-Toluenesulfonylmethyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7569-26-8 | |

| Record name | p-Toluenesulfonylmethyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloromethanesulfonyl-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.